molecular formula C14H22Cl2N2 B6338957 4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride CAS No. 1822801-97-7

4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride

Cat. No.: B6338957
CAS No.: 1822801-97-7
M. Wt: 289.2 g/mol
InChI Key: TWWICWZTGPWWNQ-UHFFFAOYSA-N
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Description

4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N2. It is known for its unique spirocyclic structure, which consists of a benzyl group attached to a diazaspiro nonane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Formation of reduced spirocyclic amines.

    Substitution: Formation of halogenated benzyl derivatives.

Scientific Research Applications

4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are currently under investigation, with studies focusing on its potential as an enzyme inhibitor or receptor agonist.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-4,8-diazaspiro[2.6]nonane
  • 4-Benzyl-4,8-diazaspiro[2.6]nonane monohydrochloride
  • 4-Benzyl-4,8-diazaspiro[2.6]nonane trihydrochloride

Uniqueness

4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride is unique due to its specific dihydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly suitable for applications in aqueous environments and for use in biological assays.

Properties

IUPAC Name

4-benzyl-4,8-diazaspiro[2.6]nonane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-5-13(6-3-1)11-16-10-4-9-15-12-14(16)7-8-14;;/h1-3,5-6,15H,4,7-12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWICWZTGPWWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2(CC2)N(C1)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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